Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
CAS No.:
Cat. No.: VC17539540
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate |
| Standard InChI | InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3 |
| Standard InChI Key | UZCYDRPKURLSDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC2(C1)CC2)CN |
Introduction
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopentane ring fused to a cyclopropane ring. This compound features both an aminomethyl group and a carboxylate functional group, contributing to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C₉H₁₅NO₂, with a reported molecular weight of approximately 169.22 g/mol .
Synthesis and Applications
The synthesis of methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the aminomethyl and carboxylate groups. Continuous flow synthesis methods can be employed for large-scale production to maintain high purity and yield.
This compound is valuable in organic synthesis and medicinal chemistry due to its unique structure and potential biological activities. It serves as a versatile building block for creating more complex molecules with specific therapeutic properties.
Biological Activity and Potential Therapeutic Applications
Research indicates that compounds with similar spirocyclic structures may exhibit significant biological activity by interacting with enzymes and receptors, modulating their activity. This interaction could lead to therapeutic effects, making methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate a candidate for further investigation in drug development.
The mechanism of action typically involves binding to specific biological targets, which can influence various biochemical pathways. Studies on its binding affinity to enzymes and receptors are crucial for understanding its potential therapeutic effects and mechanisms of action in biological contexts.
Comparison with Analogous Compounds
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is distinct from its analogs due to its specific combination of functional groups. For example, spiro[2.3]hexane-5-carboxylic acid lacks the aminomethyl group, while ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate has a different alkyl ester group, affecting its reactivity and solubility.
| Compound | Unique Features |
|---|---|
| Spiro[2.3]hexane-5-carboxylic acid | Lacks aminomethyl group; primarily a carboxylic acid derivative. |
| Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate | Ethyl ester variant; different alkyl group affects reactivity and solubility. |
| Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate | Unique combination of aminomethyl and carboxylate groups. |
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